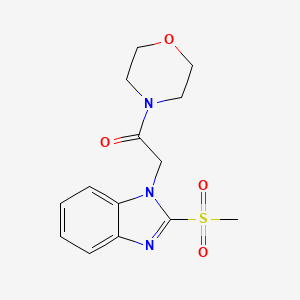
2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C14H17N3O4S and its molecular weight is 323.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including findings from various studies, mechanisms of action, and potential therapeutic applications.
The compound's molecular formula is C12H14N2O4S, with a molecular weight of 270.32 g/mol. It features a benzodiazole ring, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2O4S |
| Molecular Weight | 270.32 g/mol |
| CAS Number | 891450-28-5 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the central nervous system (CNS). Research indicates that it may act as a positive allosteric modulator of GABA-A receptors, which are crucial for inhibitory neurotransmission in the brain. This modulation can enhance the effects of GABA, leading to anxiolytic and sedative effects.
Key Findings:
- GABA-A Receptor Modulation : Studies have shown that derivatives of benzodiazoles can effectively modulate GABA-A receptors, leading to increased inhibitory neurotransmission .
- Neuroprotective Effects : The compound exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .
Biological Activity
Several studies have investigated the biological activity of this compound and its derivatives:
Antimicrobial Activity
Research has demonstrated that compounds containing the benzodiazole moiety exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing promising results against Gram-positive and Gram-negative bacteria .
Anticancer Potential
In vitro studies indicate that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest .
Case Studies
A notable study conducted on the effects of this compound on neuronal cells revealed that it significantly reduced cell death induced by oxidative stress. The study utilized human neuroblastoma cells treated with the compound, resulting in enhanced cell viability compared to untreated controls .
Toxicology and Safety Profile
The safety profile of this compound has not been extensively studied; however, preliminary data suggest low toxicity at therapeutic doses. Further toxicological assessments are necessary to establish a comprehensive safety profile.
特性
IUPAC Name |
2-(2-methylsulfonylbenzimidazol-1-yl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-22(19,20)14-15-11-4-2-3-5-12(11)17(14)10-13(18)16-6-8-21-9-7-16/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHYVHKBWZKIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














